molecular formula C25H29N3O4S2 B2820149 N-(4-ethylbenzyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide CAS No. 1207035-39-9

N-(4-ethylbenzyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

Cat. No. B2820149
CAS RN: 1207035-39-9
M. Wt: 499.64
InChI Key: DLXPULMMZPFWFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylbenzyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a useful research compound. Its molecular formula is C25H29N3O4S2 and its molecular weight is 499.64. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivity of Heterocyclic Compounds

Research into novel heterocyclic compounds such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown significant anti-inflammatory and analgesic properties. These compounds have been synthesized through various reactions, demonstrating potential as cyclooxygenase inhibitors with notable analgesic and anti-inflammatory activities. This suggests a potential application for similar compounds in the development of new therapeutic agents targeting inflammatory processes and pain management (Abu‐Hashem et al., 2020).

Potential as Antimicrobial Agents

New pyridazinyl sulfonamide derivatives have been synthesized and evaluated for their antibacterial activity. The study indicates that some of these derivatives exhibit significant antibacterial activities against common pathogens such as E. coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. This highlights the potential of structurally related sulfonamide compounds for the development of new antimicrobial agents (Mohamed, 2007).

Enantioselective Catalysis

The use of piperazine-2-carboxylic acid derived N-formamide as a highly enantioselective Lewis basic catalyst for hydrosilylation of N-aryl imines indicates potential applications in asymmetric synthesis. This showcases the importance of such compounds in facilitating chemical reactions with high enantioselectivity, essential for the production of optically active pharmaceuticals and chemicals (Wang et al., 2006).

Structural Affinity and Bioactivity Relationship

Studies on derivatives of similar structural frameworks have provided insights into the affinity and selectivity of certain ligands for dopamine D(4) receptors. By understanding the structural modifications and their impacts on receptor affinity, these findings contribute to the design of more selective and potent ligands for neurological receptors, potentially applicable in treating neurological disorders (Perrone et al., 2000).

properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4S2/c1-3-19-4-6-20(7-5-19)18-26-25(29)24-23(12-17-33-24)34(30,31)28-15-13-27(14-16-28)21-8-10-22(32-2)11-9-21/h4-12,17H,3,13-16,18H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXPULMMZPFWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylbenzyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

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